

Dealing with inconsistent results in Go 6983 experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Go 6983

Cat. No.: B1684112

[Get Quote](#)

Technical Support Center: Go 6983 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the protein kinase C (PKC) inhibitor, **Go 6983**.

Frequently Asked Questions (FAQs)

Q1: What is **Go 6983** and what is its primary mechanism of action?

Go 6983 is a broad-spectrum, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[\[1\]](#) [\[2\]](#)[\[3\]](#) It exhibits high potency against conventional (cPKC) and novel (nPKC) isoforms.[\[1\]](#)

Q2: What are the recommended storage and handling conditions for **Go 6983**?

For optimal stability, **Go 6983** powder should be stored at -20°C for up to three years.[\[3\]](#) Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or -20°C for up to one month.[\[3\]](#) It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[\[3\]](#)

Q3: What is the solubility of **Go 6983**?

Go 6983 is soluble in DMSO up to 50 mM.[\[4\]](#) For in vivo experiments, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[5\]](#) It is important to use

fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce solubility.^[5] If precipitation is observed, warming and sonication can help dissolve the compound.^[5]

Q4: At what concentration should I use **Go 6983** in my cell-based assays?

The optimal concentration of **Go 6983** is highly dependent on the cell type and the specific experimental context. Published studies have used a wide range of concentrations, from as low as 100 nM to as high as 20 μ M.^{[3][5]} It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Target Protein

Possible Cause 1: Incorrect Concentration Your experimental concentration may be too low for your specific cell type or experimental conditions.

- Solution: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your system. Start with a broad range of concentrations (e.g., 100 nM to 10 μ M).

Possible Cause 2: Inactive Compound Improper storage or handling may have led to the degradation of **Go 6983**.

- Solution: Ensure that the compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock).^[3] Use a fresh aliquot for your experiment. To verify the activity of your **Go 6983** stock, consider using a positive control cell line or a cell-free kinase assay where the effect of **Go 6983** on PKC activity is well-established.

Possible Cause 3: High Intracellular ATP Concentration **Go 6983** is an ATP-competitive inhibitor.^[1] High intracellular ATP levels can compete with the inhibitor, reducing its apparent potency.

- Solution: Be aware that IC50 values from in vitro kinase assays, which often use low ATP concentrations, may not directly translate to cellular assays where ATP levels are much higher (in the millimolar range).^[1] You may need to use a higher concentration of **Go 6983** in cellular experiments to achieve the desired level of inhibition.

Issue 2: Unexpected or Off-Target Effects

Possible Cause 1: Inhibition of Other Kinases **Go 6983** is known to have off-target effects, especially at higher concentrations. At 500 nM, it can inhibit at least 21 other kinases by more than 50%.^[1] Some of the most significantly inhibited off-target kinases include GSK3 α and RSK1-4.^[1]

- Solution:
 - Use the lowest effective concentration of **Go 6983** as determined by your dose-response experiments.
 - To confirm that your observed phenotype is due to PKC inhibition and not an off-target effect, consider using another PKC inhibitor with a different chemical structure as a control.
 - A useful strategy is to perform parallel experiments with Gö 6976, an inhibitor that is more selective for conventional PKC isoforms (α , β) and does not inhibit novel or atypical PKCs as effectively as **Go 6983**.^[1] If a biological effect is observed with **Go 6983** but not Gö 6976, it may be mediated by a novel or atypical PKC isoform.^[1]

Possible Cause 2: The PKC Isoform is Not a Target of **Go 6983** **Go 6983** is a very poor inhibitor of PKC μ (also known as PKD1), with an IC₅₀ in the micromolar range (20 μ M).^{[4][6]}

- Solution: If your signaling pathway of interest involves PKC μ , **Go 6983** is not the appropriate inhibitor. Consider using a more specific PKC μ /PKD inhibitor.

Issue 3: Poor Reproducibility in Western Blotting

Possible Cause 1: Suboptimal Protocol Western blotting for phosphorylated proteins, which are often the downstream targets of PKC, requires specific protocol considerations.

- Solution:
 - Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.

- Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.
- Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.

Possible Cause 2: Variability in **Go 6983** Treatment Inconsistent treatment times or concentrations will lead to variable results.

- Solution: Ensure precise timing and consistent concentrations of **Go 6983** for all samples. Prepare a master mix of the inhibitor in your cell culture media to add to your cells, rather than adding small volumes of a concentrated stock to individual wells or plates.

Issue 4: Cell Viability and Cytotoxicity

Possible Cause 1: High Concentration of **Go 6983** At high concentrations, **Go 6983** can induce cytotoxicity.

- Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to determine the cytotoxic concentration range of **Go 6983** for your specific cell line. Choose a concentration for your experiments that effectively inhibits your target without causing significant cell death.

Possible Cause 2: DMSO Toxicity The vehicle for **Go 6983**, DMSO, can be toxic to cells at certain concentrations.

- Solution: Ensure that the final concentration of DMSO in your cell culture media is consistent across all samples, including your vehicle control, and is below the toxic threshold for your cells (typically <0.5%).

Data Presentation

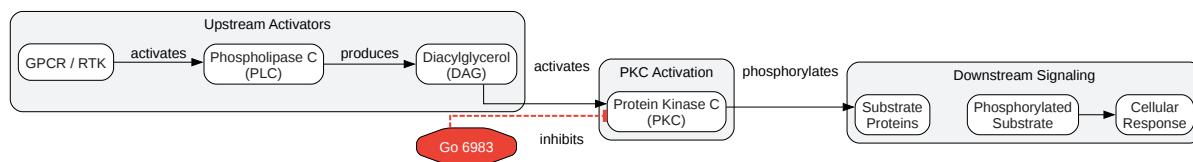
Table 1: **Go 6983** IC50 Values for PKC Isoforms

PKC Isoform	IC50 (nM)
PKC α	7
PKC β	7
PKC γ	6
PKC δ	10
PKC ζ	60
PKC μ (PKD1)	20,000

Data sourced from R&D Systems, Hello Bio, and Tocris Bioscience.[\[4\]](#)

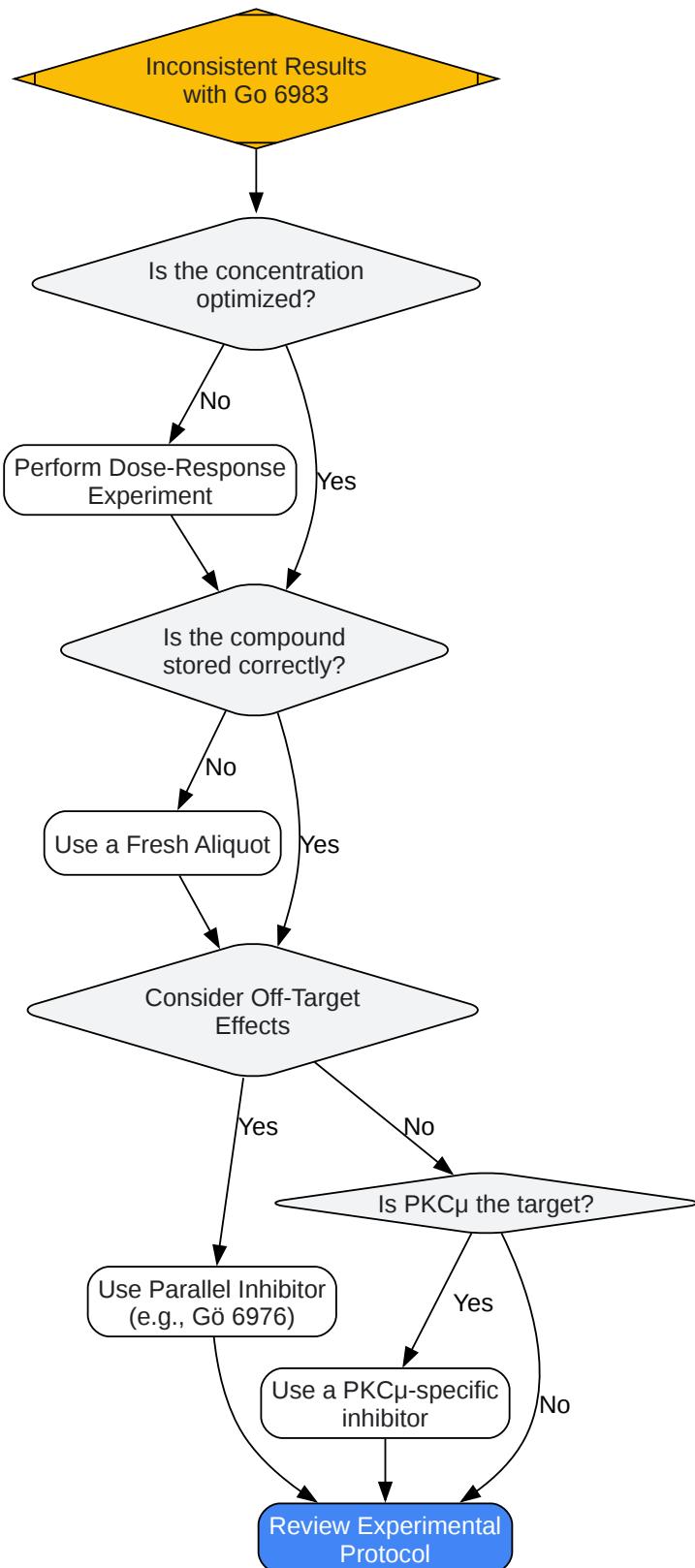
Experimental Protocols

Protocol 1: General Protocol for **Go 6983** Treatment in Cell Culture


- Prepare **Go 6983** Stock Solution: Dissolve **Go 6983** powder in fresh, anhydrous DMSO to a stock concentration of 10-50 mM. Store at -80°C in small aliquots.
- Cell Seeding: Plate cells at the desired density and allow them to adhere and grow overnight.
- Treatment: The next day, dilute the **Go 6983** stock solution in pre-warmed cell culture medium to the final desired concentration. Remove the old medium from the cells and replace it with the medium containing **Go 6983**. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubation: Incubate the cells for the desired treatment time.
- Downstream Analysis: After incubation, proceed with your intended downstream application (e.g., cell lysis for Western blotting, cell viability assay).

Protocol 2: Kinase Assay for **Go 6983** Activity

This is a generalized protocol and should be optimized for the specific kinase and substrate.


- Reaction Mixture: Prepare a reaction buffer containing the purified PKC enzyme, a suitable substrate (e.g., syntide 2), and cofactors (e.g., MgCl₂, lipids like phosphatidylserine, and a PKC activator like TPA).[3]
- Inhibitor Addition: Add varying concentrations of **Go 6983** (or vehicle control) to the reaction mixture.
- Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ -³²P]ATP).[3]
- Incubation: Incubate at 30°C for a defined period (e.g., 10 minutes).[3]
- Stop Reaction: Terminate the reaction, often by spotting the mixture onto phosphocellulose paper.[3]
- Washing: Wash the paper to remove unincorporated ATP.[3]
- Detection: Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation and, consequently, the inhibitory effect of **Go 6983**.[3]

Visualizations

[Click to download full resolution via product page](#)

Caption: **Go 6983** inhibits PKC-mediated phosphorylation of downstream substrates.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting inconsistent **Go 6983** results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gö 6983: a fast acting protein kinase C inhibitor that attenuates myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Go 6983 | PKC inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of protein kinase C mu by various inhibitors. Differentiation from protein kinase c isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dealing with inconsistent results in Go 6983 experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684112#dealing-with-inconsistent-results-in-go-6983-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com